3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran moiety, a fluorophenoxy group, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting with the preparation of the benzofuran and triazolothiadiazole intermediates. The synthetic route typically includes the following steps:
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of Triazolothiadiazole Core: The triazolothiadiazole core is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent.
Coupling Reaction: The final step involves the coupling of the benzofuran intermediate with the triazolothiadiazole core in the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methylphenoxy group, which can also influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11FN4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11FN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2 |
InChI Key |
UJOGOGCKDKNDID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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